molecular formula C12H18FNO2S B12954279 1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide

1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide

Cat. No.: B12954279
M. Wt: 259.34 g/mol
InChI Key: GUCIKEXFWKLWCF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, an isopentyl chain, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and isopentylamine as the primary starting materials.

    Formation of Intermediate: The 4-fluoroaniline undergoes a sulfonation reaction with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-fluorophenylmethanesulfonamide.

    N-Alkylation: The intermediate 4-fluorophenylmethanesulfonamide is then subjected to N-alkylation with isopentylamine under appropriate conditions, typically using a solvent like dichloromethane and a catalyst such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the presence of a piperazine ring instead of the isopentyl chain and methanesulfonamide moiety.

    N-(4-Fluorophenyl)methanesulfonamide: Similar in structure but lacks the isopentyl chain.

Uniqueness

1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide is unique due to its combination of a fluorophenyl group, an isopentyl chain, and a methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C12H18FNO2S

Molecular Weight

259.34 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(3-methylbutyl)methanesulfonamide

InChI

InChI=1S/C12H18FNO2S/c1-10(2)7-8-14-17(15,16)9-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3

InChI Key

GUCIKEXFWKLWCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNS(=O)(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

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